Allyltrimethylsilane

Catalog No.
S566015
CAS No.
762-72-1
M.F
C6H14Si
M. Wt
114.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyltrimethylsilane

CAS Number

762-72-1

Product Name

Allyltrimethylsilane

IUPAC Name

trimethyl(prop-2-enyl)silane

Molecular Formula

C6H14Si

Molecular Weight

114.26 g/mol

InChI

InChI=1S/C6H14Si/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3

InChI Key

HYWCXWRMUZYRPH-UHFFFAOYSA-N

SMILES

Array

Synonyms

Trimethyl-2-propen-1-yl-silane; Allyltrimethyl-silane; Trimethyl-2-propenyl-silane; 3-(Trimethylsilyl)-1-propene; 3-(Trimethylsilyl)propene; Trimethyl(2-propenyl)silane; Trimethylallylsilane

Canonical SMILES

C[Si](C)(C)CC=C

The exact mass of the compound Allyltrimethylsilane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Allyltrimethylsilane (CAS 762-72-1) is a benchmark organosilicon reagent widely procured for carbon-carbon bond formation, specifically as a nucleophilic allylating agent in the Hosomi-Sakurai reaction[1]. As a stable, clear liquid with a boiling point of 85 °C, it offers a highly processable alternative to traditional organometallic allyl donors [2]. Its primary industrial and laboratory value lies in its tunable reactivity—remaining inert under neutral conditions while acting as a potent nucleophile upon Lewis acid activation. This controlled reactivity profile, combined with the generation of highly volatile, easily removable trimethylsilyl byproducts, makes it a preferred precursor for the scalable synthesis of homoallylic alcohols, ethers, and amines in pharmaceutical and fine chemical manufacturing [1].

Substituting allyltrimethylsilane with other common allylating agents, such as allyltributylstannane or allylmagnesium bromide, introduces severe process and safety liabilities [1]. Allyl Grignard reagents are highly air- and moisture-sensitive, often leading to aggressive, unselective background reactions that degrade chemoselectivity and require rigorous anhydrous handling [2]. Conversely, while allyltributylstannane offers mild reactivity, it generates highly toxic organotin byproducts (e.g., tributyltin chloride) that are notoriously difficult to purge from final active pharmaceutical ingredients (APIs), often requiring extensive chromatography [3]. Allyltrimethylsilane uniquely bridges this gap: it provides the chemoselectivity and stability lacking in Grignards, while its benign, low-boiling byproducts evaporate easily, avoiding the costly purification bottlenecks associated with stannanes [1].

Downstream Purification: Volatile Silicon Byproducts vs. Heavy Organotin Residues

A critical procurement differentiator for allyltrimethylsilane is the ease of byproduct removal during scale-up. In Lewis acid-catalyzed allylations, allyltrimethylsilane yields trimethylsilyl halides (e.g., TMS-Cl, bp ~57 °C) or TMS-OH, which are highly volatile and easily removed via simple concentration under reduced pressure [1]. In contrast, allyltributylstannane generates tributyltin chloride, a heavy, toxic liquid with a boiling point of >170 °C (at 25 mmHg) that typically requires complex chemical quenching and column chromatography to achieve acceptable API purity limits [2].

Evidence DimensionByproduct Boiling Point / Removal Method
Target Compound DataTMS-Cl byproduct (bp 57 °C); removed by evaporation
Comparator Or BaselineBu3SnCl byproduct (bp >170 °C at 25 mmHg); requires chromatography/fluoride wash
Quantified Difference>110 °C lower boiling point for TMS byproducts
ConditionsPost-reaction workup in standard allylation protocols

Eliminating chromatography and toxic heavy-metal waste drastically reduces downstream processing costs and API contamination risks.

Chemoselective Control in Complex Molecule Synthesis

Allyltrimethylsilane offers superior chemoselectivity compared to highly reactive allyl Grignard reagents. While allylmagnesium bromide reacts spontaneously and often indiscriminately with esters, amides, and epoxides, allyltrimethylsilane remains entirely stable until activated by a specific Lewis acid [1]. This allows for the targeted allylation of aldehydes or acetals in the presence of unprotected secondary functional groups. Studies show that allylmagnesium reagents can lead to multiple additions or poor diastereoselectivity, whereas the tunable activation of allyltrimethylsilane ensures highly controlled, single-addition homoallylic products without requiring extensive protecting group chemistry [1].

Evidence DimensionSpontaneous background reactivity
Target Compound DataNo spontaneous reaction; requires Lewis acid activation
Comparator Or BaselineAllylmagnesium bromide (spontaneous, unselective reaction with most carbonyls)
Quantified Difference100% dependence on catalyst for activation
ConditionsPresence of mixed carbonyl substrates (aldehydes vs. esters/amides)

Tunable reactivity minimizes side reactions and reduces the need for costly protecting-group steps in multi-step syntheses.

Reagent Stability and Handling Requirements

From a supply chain and handling perspective, allyltrimethylsilane is vastly superior to organometallic alternatives. Allylmagnesium bromide is highly moisture- and air-sensitive, requiring specialized Schlenk line techniques, inert gas environments, and continuous titration to determine active molarity prior to use [1]. Allyltrimethylsilane, conversely, is a stable, neat liquid (density ~0.72 g/mL) that can be stored for extended periods without degradation and handled using standard laboratory protocols [2]. This robust stability eliminates the yield variations caused by degraded Grignard reagents and simplifies bulk storage [2].

Evidence DimensionHandling requirements and degradation
Target Compound DataStable liquid; no titration required
Comparator Or BaselineAllylmagnesium bromide (rapidly degrades in moisture; requires titration)
Quantified DifferenceElimination of inert-atmosphere transfer and titration steps
ConditionsStandard laboratory or pilot-plant storage

Procuring a stable, neat reagent reduces handling failures, ensures reproducible batch-to-batch yields, and lowers specialized equipment overhead.

Catalyst Loading and Atom Economy in Acetal Allylation

Allyltrimethylsilane demonstrates exceptional efficiency in the Hosomi-Sakurai allylation of acetals and imines when paired with modern catalysts. Recent process optimizations have shown that allyltrimethylsilane can achieve >90% yield of homoallylic ethers or amines using exceptionally low catalyst loadings (e.g., 0.1 to 2 mol% of specific Lewis acids), compared to traditional stoichiometric promoters [2]. This high turnover efficiency, combined with the low molecular weight of the TMS leaving group (73.1 g/mol) compared to the tributyltin group (289.1 g/mol), significantly improves the overall atom economy and mass intensity of the synthetic route [1].

Evidence DimensionLeaving group mass and catalyst requirement
Target Compound DataTMS leaving group (73.1 g/mol); catalytic activation (0.1-2 mol%)
Comparator Or BaselineTributyltin leaving group (289.1 g/mol)
Quantified Difference75% reduction in leaving group mass waste
ConditionsCatalytic Hosomi-Sakurai allylation

Lower catalyst requirements and reduced waste mass directly translate to improved process economics and greener manufacturing metrics.

API and Fine Chemical Manufacturing (Homoallylic Alcohols)

Allyltrimethylsilane is the reagent of choice for large-scale Hosomi-Sakurai reactions to produce homoallylic alcohols and ethers [1]. Its use is prioritized over stannanes in pharmaceutical synthesis because it completely avoids heavy-metal (tin) contamination, ensuring that the final API easily meets strict elemental impurity guidelines without requiring expensive palladium or tin scavengers [1].

Complex Natural Product Synthesis

In multi-step syntheses containing multiple reactive functional groups, allyltrimethylsilane is selected over allyl Grignards due to its catalyst-dependent chemoselectivity [2]. It allows chemists to selectively allylate activated aldehydes or imines while leaving esters, amides, and unactivated ketones intact, thereby streamlining the synthetic route by minimizing protection and deprotection cycles [2].

Polymer End-Capping and Surface Modification

Beyond small-molecule synthesis, allyltrimethylsilane is utilized as a functional termination agent in living carbocationic polymerizations, such as the production of polyisobutylenes [3]. Its volatility and clean reactivity profile make it an ideal end-capping reagent, providing a terminal allyl group for further cross-linking or functionalization without leaving toxic residues in the polymer matrix [3].

Exact Mass

114.086476981 Da

Monoisotopic Mass

114.086476981 Da

Boiling Point

86.0 °C

Heavy Atom Count

7

UNII

8B84C337VF

Related CAS

88266-74-4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

762-72-1

Wikipedia

Allyltrimethylsilane

General Manufacturing Information

Silane, trimethyl-2-propen-1-yl-: ACTIVE

Dates

Last modified: 08-15-2023
Properzi et al. Catalytic enantiocontrol over a non-classical carbocation. Nature Chemistry, DOI: 10.1038/s41557-020-00558-1, published online 28 September 2020

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